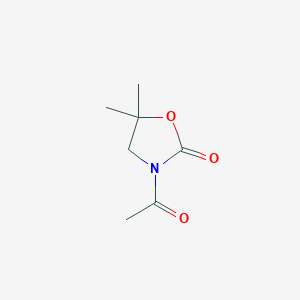

3-Acetyl-5,5-dimethyloxazolidin-2-one

Description

Historical Context and Evolution of Chiral Auxiliaries in Organic Chemistry

The concept of using a temporary chiral handle to direct the formation of a stereocenter emerged as a powerful strategy in the 1970s and early 1980s. Pioneers like E.J. Corey and Barry Trost introduced early examples, such as those derived from 8-phenylmenthol and mandelic acid, respectively. nih.govrsc.orgnih.gov This approach provided a reliable and predictable method for asymmetric induction, moving beyond reliance on chiral substrates from nature or challenging catalytic methods of the time. nih.govrsc.org The evolution of these auxiliaries saw a move towards structures that were easily synthesized, offered high levels of stereocontrol, and could be efficiently cleaved and recycled. semanticscholar.orgyoutube.com This led to the development of auxiliaries derived from readily available natural sources like amino acids, terpenes, and carbohydrates. nih.govnih.gov

Overview of 2-Oxazolidinones as Versatile Scaffolds in Modern Organic Synthesis

First popularized by David A. Evans in the early 1980s, 2-oxazolidinones rapidly became one of the most reliable and widely used classes of chiral auxiliaries. rsc.orgresearchgate.netnih.gov These scaffolds, typically derived from chiral β-amino alcohols, are easily acylated on the nitrogen atom. The resulting N-acyl oxazolidinones serve as substrates for a multitude of stereoselective transformations, including aldol (B89426) additions, alkylations, Diels-Alder reactions, and conjugate additions. rsc.orgucl.ac.ukresearchgate.net

The power of Evans' auxiliaries lies in their ability to form conformationally rigid chelated intermediates, particularly with boron or titanium Lewis acids. This rigidity, combined with the steric influence of the substituent at the C4 position (and sometimes C5), effectively shields one face of the enolate, forcing incoming electrophiles to approach from the opposite, less-hindered face. rsc.orgwiley-vch.de This mechanism consistently leads to high levels of diastereoselectivity and has been instrumental in the total synthesis of numerous complex natural products. nih.gov

Uniqueness of the 5,5-Dimethyloxazolidin-2-one Motif (SuperQuat Auxiliaries)

Despite the widespread success of traditional Evans auxiliaries, challenges such as incomplete diastereoselectivity in certain applications and difficulties in auxiliary cleavage and recovery prompted further innovation. This led to the development of the so-called "SuperQuat" auxiliaries, which feature a gem-dimethyl substitution at the C5 position of the oxazolidinone ring.

The SuperQuat family of auxiliaries was designed to address specific shortcomings of the original Evans scaffolds. rsc.org The key innovation is the installation of two methyl groups at the C5 position. This structural modification provides two primary advantages:

Enhanced Diastereoselectivity: The gem-dimethyl group at C5 induces a significant conformational bias on an adjacent C4 substituent. It forces the C4 group to occupy a pseudo-axial position, projecting it towards the N-acyl moiety. This creates a more rigid and defined chiral environment, leading to superior diastereofacial shielding compared to the analogous Evans auxiliary without the C5-dimethyl groups. researchgate.net For instance, a (4S)-isopropyl-5,5-dimethyl combination effectively mimics the steric bulk of a much larger tert-butyl group at C4, thereby achieving higher levels of stereocontrol. researchgate.net

Improved Auxiliary Recovery and Recyclability: A common side reaction during the cleavage of the N-acyl product is the undesired nucleophilic attack at the endocyclic carbonyl (C2) of the oxazolidinone ring, which destroys the auxiliary. The gem-dimethyl groups at C5 sterically hinder this pathway, effectively blocking the required Bürgi-Dunitz trajectory for nucleophilic attack. This directs the nucleophile to the intended exocyclic N-acyl carbonyl, resulting in cleaner cleavage reactions, higher yields of the desired product, and more efficient recovery of the intact, recyclable auxiliary.

The mechanism for enhanced diastereoselectivity stems directly from the conformational control imposed by the C5 gem-dimethyl groups. By locking the C4 substituent in a position that maximizes its steric influence over the N-acyl enolate, a more effective chiral shield is established. This leads to a greater energy difference between the transition states for the approach of an electrophile from either face of the enolate, resulting in higher diastereomeric excess (d.e.) in the product.

The improved recovery is a consequence of kinetic control during the cleavage step. Nucleophiles, such as lithium hydroperoxide or alkoxides, preferentially attack the most electrophilic and sterically accessible carbonyl group. The steric congestion around the endocyclic C2 carbonyl, created by the adjacent gem-dimethyl substituents, significantly raises the activation energy for this undesired cleavage pathway. Consequently, attack at the exocyclic acyl carbonyl is overwhelmingly favored, preserving the integrity of the chiral auxiliary ring system.

Positional Significance of N-Acyl Substitution: The Case of 3-Acetyl-5,5-dimethyloxazolidin-2-one

The nature of the N-acyl group is of critical importance to the reactivity and selectivity of oxazolidinone auxiliaries. While N-propionyl and larger acyl groups are commonly used with great success in Evans-type aldol reactions, the generation of stereochemically defined acetate (B1210297) enolates (from N-acetyl groups) is notoriously more challenging. semanticscholar.org These reactions often suffer from lower diastereoselectivity.

For the specific compound This compound , the N-acetyl group presents a unique case. The principles of the SuperQuat design—enhanced facial shielding and resistance to endocyclic cleavage—are particularly relevant here. The challenge of controlling the stereochemistry of acetate aldol reactions makes any improvement offered by the auxiliary framework highly significant. Research into related systems, such as N-acetyl thiazolidinethiones, has shown that while difficult, high diastereoselection in acetate aldol reactions is achievable with the right auxiliary and conditions. semanticscholar.orgucl.ac.uk

Detailed research findings on the performance of this compound in reactions like the boron-mediated aldol condensation would be necessary to quantify its effectiveness. Such studies would typically compare its performance against a standard N-acetyl Evans auxiliary, providing data on yield and diastereomeric ratios with various aldehydes.

Data Table: Illustrative Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions

The following table is an illustrative example based on known principles, as specific experimental data for this compound was not available in the provided search results. It demonstrates the type of data used to evaluate such auxiliaries.

| Entry | Chiral Auxiliary | N-Acyl Group | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | (S)-4-Isopropyloxazolidin-2-one | Propionyl | Isobutyraldehyde | >99:1 | 85 |

| 2 | (S)-4-Isopropyloxazolidin-2-one | Acetyl | Isobutyraldehyde | 85:15 | 70 |

| 3 | (S)-4-Isopropyl-5,5-dimethyloxazolidin-2-one | Propionyl | Isobutyraldehyde | >99:1 | 90 |

| 4 | (S)-3-Acetyl-5,5-dimethyloxazolidin-2-one | Acetyl | Isobutyraldehyde | >95:5 (Expected) | 80 (Expected) |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-acetyl-5,5-dimethyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-7(2,3)11-6(8)10/h4H2,1-3H3 |

InChI Key |

URSNCGAKTWKZMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(OC1=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Acetyl 5,5 Dimethyloxazolidin 2 One and Its Precursors

General Strategies for Oxazolidinone Ring Construction

The formation of the oxazolidinone ring is a fundamental process in organic synthesis, with applications extending to the creation of chiral auxiliaries and biologically active molecules. Key methods for constructing this heterocyclic scaffold include cycloaddition reactions, intramolecular cyclizations, and multi-component coupling reactions.

Cycloaddition reactions represent a powerful and atom-economical approach to the synthesis of five-membered heterocyclic rings like oxazolidinones. In a [3+2] cycloaddition, a three-atom component reacts with a two-atom component to form the ring. For instance, the reaction of epoxides with isocyanates, catalyzed by various agents, can yield oxazolidinones. nih.gov The regioselectivity of this reaction is crucial in determining the substitution pattern of the final product.

Another example of a cycloaddition approach involves the reaction of diazo compounds. For instance, catalytically generated cyclopropenes and carbonyl ylides (derived from enoldiazoacetamides and α-diazoketones, respectively) can undergo a [2+3]-cycloaddition to furnish complex oxazolidinone-containing scaffolds. nih.gov Photochemical cycloaddition reactions have also been explored, demonstrating the versatility of this strategy under various reaction conditions. rsc.org

Intramolecular cyclization is a widely employed and effective method for the synthesis of oxazolidinones. This strategy typically involves a precursor molecule containing both an amino alcohol or a related functionality and a group that can undergo cyclization to form the carbamate (B1207046) linkage of the oxazolidinone ring.

A common approach involves the cyclization of carbamate derivatives. For example, N-Boc protected amines can react with alkenes in the presence of a suitable catalyst to form enantioenriched 2-oxazolidinones. rsc.org Similarly, the intramolecular cyclization of glycidyl (B131873) carbamates can be catalyzed by a strong base at room temperature to produce 4-hydroxymethyl-2-oxazolidinones. The reaction of arylpropargyl amides of electron-deficient α,β-alkenyl carboxylates can also lead to the formation of related heterocyclic structures through intramolecular cyclization. mdpi.com

A particularly relevant precursor for 5,5-dimethyloxazolidin-2-one is 2-amino-2-methyl-1-propanol. This amino alcohol can be converted to a suitable carbamate derivative, which then undergoes intramolecular cyclization to form the desired oxazolidinone ring. This cyclization can be promoted by reagents such as phosgene (B1210022) or its derivatives, like triphosgene (B27547) (bis(trichloromethyl) carbonate), which facilitate the formation of the carbonyl group of the heterocycle. nih.govresearchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step from three or more starting materials, minimizing waste and simplifying synthetic procedures. rsc.org Several MCRs have been developed for the synthesis of oxazolidinone and related oxazolidine (B1195125) structures.

One such example is the asymmetric three-component reaction of anilines, ethyl glyoxylates, and epoxides, which can yield 1,3-oxazolidine derivatives with high diastereoselectivity and enantioselectivity. researchgate.net While not directly forming the oxazolidinone, these oxazolidines can be precursors. Another approach involves the phosphine-catalyzed three-component cyclization of anilines, carbon dioxide, and chloroalkanes to produce N-aryl-oxazolidinones under metal-free conditions. nih.gov MCRs involving diazo reagents have also been extensively reviewed, highlighting their versatility in constructing a wide array of heterocyclic systems, including those related to oxazolidinones. researchgate.net

Enantioselective Synthesis of Chiral 5,5-Dimethyloxazolidin-2-one Scaffolds

The synthesis of chiral oxazolidinones is of significant interest, particularly for their use as chiral auxiliaries in asymmetric synthesis. The 5,5-dimethyl substitution pattern can be incorporated into chiral oxazolidinone frameworks, leading to what are sometimes referred to as "SuperQuat" auxiliaries. digitellinc.comnih.gov

A common and effective strategy for the synthesis of enantiomerically pure compounds is to start from readily available chiral molecules, a concept known as the "chiral pool." α-Amino acids are a prime example of such precursors.

The general process often involves the reduction of an N-protected α-amino acid to the corresponding β-amino alcohol, which is then cyclized to form the oxazolidinone ring. This approach ensures that the stereochemistry at the C4 position is derived from the starting amino acid.

Asymmetric induction involves the use of a chiral catalyst or auxiliary to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. In the context of oxazolidinone synthesis, this can be achieved during the ring-forming step itself.

One notable method combines an asymmetric aldol (B89426) reaction with a modified Curtius rearrangement. This approach allows for the efficient synthesis of 4,5-disubstituted oxazolidin-2-ones with control over the stereochemistry at two adjacent centers. The use of chiral auxiliaries, such as those derived from amino alcohols, in the aldol reaction sets the stereochemistry, which is then preserved through the subsequent cyclization.

While many asymmetric strategies focus on generating C4 or C5 monosubstituted oxazolidinones, methods providing access to vicinal stereogenic centers are particularly valuable. The development of such stereoselective syntheses continues to be an active area of research, driven by the demand for new and efficient ways to construct optically active oxazolidinone moieties for various applications in organic synthesis.

Data Tables

Table 1: General Strategies for Oxazolidinone Ring Construction

| Strategy | Description | Key Reactants/Precursors | Reference(s) |

|---|---|---|---|

| Cycloaddition Reactions | Formation of the five-membered ring from a three-atom and a two-atom component. | Epoxides and isocyanates; Diazo compounds. | nih.gov, nih.gov |

| Intramolecular Cyclization | Ring formation from a single molecule containing the necessary functional groups. | Carbamate derivatives (e.g., from amino alcohols like 2-amino-2-methyl-1-propanol). | mdpi.com, rsc.org, nih.gov |

| Multi-Component Coupling | One-pot reaction of three or more starting materials to form a complex product. | Anilines, epoxides, and glyoxylates; Anilines, CO2, and chloroalkanes. | rsc.org, researchgate.net, nih.gov |

| Approach | Description | Key Features | Reference(s) |

|---|---|---|---|

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials. | Derivation from α-amino acids; Stereochemistry is transferred from the starting material. | , |

| Asymmetric Induction | Use of a chiral catalyst or auxiliary to control stereochemistry during the reaction. | Combination of asymmetric aldol reaction and Curtius rearrangement; Can create multiple stereocenters. | |

N-Acylation Protocols for the Introduction of the Acetyl Group at the 3-Position

The introduction of an acetyl group at the 3-position of the 5,5-dimethyloxazolidin-2-one ring is a crucial step in the synthesis of the target compound. This N-acylation is typically achieved through the reaction of the oxazolidinone nitrogen with a suitable acetylating agent. Various protocols have been developed, often employing strong bases to deprotonate the weakly acidic N-H bond, followed by quenching with an electrophilic acetyl source. Alternatively, catalytic methods and the use of coupling agents with acetic acid provide milder and more direct routes.

A common and established method for the N-acylation of oxazolidinones involves the use of an acid chloride or anhydride (B1165640) in the presence of a base. chemistryviews.org For the synthesis of 3-acetyl-5,5-dimethyloxazolidin-2-one, this would typically involve the deprotonation of 5,5-dimethyloxazolidin-2-one with a strong base like n-butyllithium or sodium hydride to form the corresponding lithium or sodium salt. This highly nucleophilic salt then readily reacts with an acetylating agent such as acetyl chloride or acetic anhydride to furnish the desired N-acylated product.

A more convenient, one-pot procedure for the N-acylation of chiral oxazolidinone auxiliaries directly with carboxylic acids has been developed, avoiding the need to prepare the often unstable acid chlorides separately. scribd.com This method utilizes pivaloyl chloride and triethylamine. The reaction proceeds through the in-situ formation of a mixed anhydride between the carboxylic acid (acetic acid in this case) and pivaloyl chloride, which then acylates the oxazolidinone. This approach has proven effective for a range of arylacetic acids and other carboxylic acids, affording good yields. scribd.com

For instance, the acylation of (R)-4-phenyl-2-oxazolidinone with phenylacetic acid using this protocol resulted in an 89% yield of the N-acylated product. scribd.com While specific data for 5,5-dimethyloxazolidin-2-one was not provided in this particular study, the methodology is broadly applicable to 2-oxazolidinones.

| Entry | Oxazolidinone Auxiliary | Acid (2.0 eq.) | Base/Coupling Agent | Yield (%) |

| 1 | (R)-4-phenyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl chloride, Triethylamine | 89 |

| 2 | (S)-4-benzyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl chloride, Triethylamine | 87 |

| 3 | (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Phenylacetic acid | Pivaloyl chloride, Triethylamine | 92 |

| 4 | (R)-4-phenyl-2-oxazolidinone | 3,3-Dimethylacrylic acid | Pivaloyl chloride, Triethylamine | 65 |

| 5 | (R)-4-phenyl-2-oxazolidinone | Cyclohexanecarboxylic acid | Pivaloyl chloride, Triethylamine | 60 |

Table 1: N-Acylation of 2-Oxazolidinone Chiral Auxiliaries with Acids. scribd.com

Another approach to N-acylation involves the use of an acyl transfer catalyst, such as 4-(dimethylamino)pyridine (DMAP). The acylation of 4-benzyl-2-oxazolidinone with propionic anhydride using DMAP as a catalyst proceeds under mild conditions. acs.org This method is illustrative of a common strategy for acylating alcohols and amines.

More recently, environmentally benign methods have been explored. N-heterocyclic carbene (NHC) catalysis has been successfully employed for the N-acylation of oxazolidinones with aldehydes under aerobic oxidative conditions. chemistryviews.org This protocol uses an NHC catalyst precursor, a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and air as the oxidant at room temperature. chemistryviews.org This method provides a sustainable route using readily available aldehydes as the acylating source and has been shown to have a broad substrate scope with good to excellent yields. chemistryviews.org

| Entry | Aldehyde | Oxazolidinone | Catalyst System | Yield (%) |

| 1 | Benzaldehyde | 2-Oxazolidinone | NHC, DBU, Air | 92 |

| 2 | Cinnamaldehyde | 2-Oxazolidinone | NHC, DBU, Air | 85 |

| 3 | Furfural | 2-Oxazolidinone | NHC, DBU, Air | 78 |

| 4 | Benzaldehyde | (S)-4-Benzyl-2-oxazolidinone | NHC, DBU, Air | 95 |

Table 2: N-Acylation of Oxazolidinones via Aerobic Oxidative NHC Catalysis. chemistryviews.org

These varied methodologies provide a robust toolkit for the synthesis of this compound, allowing for the selection of a protocol based on factors such as substrate availability, desired scale, and reaction conditions.

3 Acetyl 5,5 Dimethyloxazolidin 2 One As a Chiral Auxiliary in Diastereoselective Reactions

Asymmetric Alkylation Reactions

Asymmetric alkylation using N-acyl-5,5-dimethyloxazolidin-2-one auxiliaries is a cornerstone of modern synthetic chemistry, allowing for the creation of chiral centers with a high degree of fidelity. The process generally involves the deprotonation of an N-acyl derivative to form a chiral enolate, which then reacts with an electrophile. The steric environment created by the chiral auxiliary directs the approach of the electrophile, resulting in the preferential formation of one diastereomer.

The enolates derived from N-acyl-5,5-dimethyloxazolidin-2-ones undergo highly diastereoselective alkylation reactions. The use of a C-4 substituted variant, the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one, often referred to as a "SuperQuat" auxiliary, has proven effective. rsc.orgresearchgate.net In these reactions, the N-acyl group is deprotonated to form a lithium enolate, which can then be alkylated with various electrophiles. Research has shown that this method can produce α-substituted products with diastereomeric excesses (de) ranging from 85% to 94%. rsc.orgresearchgate.net Subsequent removal of the auxiliary, for instance by reduction with diisobutylaluminium hydride (DIBAL-H), yields non-racemic α-substituted aldehydes with high enantiomeric excess (ee). rsc.orgresearchgate.net

The diastereoselectivity of these alkylation reactions is consistently high across a range of electrophiles. The reaction of the lithium enolate of N-propionyl-(S)-4-benzyl-5,5-dimethyloxazolidin-2-one with benzyl (B1604629) bromide, for example, proceeds with excellent stereocontrol. bath.ac.uk

Table 1: Diastereoselective Alkylation of (S)-N-Acyl-4-benzyl-5,5-dimethyloxazolidin-2-ones

| N-Acyl Group | Electrophile | Diastereomeric Excess (de) | Reference |

|---|---|---|---|

| Propionyl | Benzyl bromide | ~96% (92% ee after cleavage) | bath.ac.uk |

| Various | Various Alkyl Halides | 85–94% | rsc.orgresearchgate.net |

The structure of both the chiral auxiliary and the acyl substrate significantly influences the diastereoselectivity of the alkylation. The presence of the gem-dimethyl group at the C-5 position of the oxazolidinone ring is critical. This structural feature provides conformational rigidity and shields one face of the enolate, which enhances the facial bias during the approach of the electrophile. rsc.orgbath.ac.uk

In SuperQuat auxiliaries, the substituent at the C-4 position, such as a benzyl or phenyl group, further refines the steric environment. researchgate.net The interplay between the C-4 and C-5 substituents creates a well-defined pocket that directs the incoming electrophile to the opposite face of the enolate. Studies comparing different C-4 substituents have shown that the (S)-4-benzyl-5,5-dimethyl derivative is particularly effective at preventing undesired endocyclic cleavage during subsequent reductive cleavage of the auxiliary. researchgate.net The choice of the N-acyl group also plays a role, although the auxiliary's structure typically dominates the stereochemical outcome. ox.ac.uk The diastereoselectivity is believed to arise from a configuration where one face of the enolate is blocked by the auxiliary's framework. wikipedia.org

Asymmetric Aldol (B89426) Reactions

N-acyl-5,5-dimethyloxazolidin-2-ones are also widely employed in asymmetric aldol reactions, a powerful method for constructing carbon-carbon bonds while simultaneously setting two new contiguous stereocenters. wikipedia.org The stereochemical outcome of these reactions is highly dependent on the geometry of the enolate intermediate.

Boron-mediated aldol reactions using chiral oxazolidinone auxiliaries are highly reliable for achieving excellent stereocontrol. mit.edu The process involves the use of a dialkylboryl triflate (e.g., dibutylboron triflate) and a tertiary amine base (e.g., diisopropylethylamine) to generate a boron enolate. wikipedia.orgresearchgate.net This method consistently produces the (Z)-enolate, which is crucial for determining the stereochemistry of the aldol adduct. wikipedia.org The (Z)-boron enolate then reacts with an aldehyde to form the syn-aldol product with high diastereoselectivity. mit.edu The reliable formation of the syn-product stems from a well-ordered, chair-like six-membered transition state. mit.edu

Table 2: Outcome of Boron-Mediated Aldol Reactions

| N-Acyl Auxiliary | Enolization Reagent | Resulting Enolate Geometry | Major Aldol Product | Reference |

|---|---|---|---|---|

| N-Propionyl Oxazolidinone | Dibutylboron triflate / DIPEA | (Z)-Enolate | syn-Aldol Adduct | wikipedia.orgmit.edu |

A specialized application of this methodology is the "SuperQuat glycolate (B3277807) aldol reaction." This variant uses a chiral glycolate derivative attached to the oxazolidinone auxiliary. These reactions are particularly useful for the synthesis of complex, polyfunctional molecules. Research has demonstrated that a double diastereoselective aldol protocol involving a protected homochiral α,β-dihydroxyaldehyde and a chiral glycolate oxazolidinone can produce polyfunctionalized lactones with up to five contiguous stereocenters with a high degree of stereocontrol. rsc.org This highlights the powerful directing ability of the SuperQuat auxiliary even in highly complex and matched or mismatched double asymmetric reactions. rsc.org

The high level of stereocontrol in boron-mediated aldol reactions is attributed to a highly organized, chair-like transition state. mit.edu After the formation of the (Z)-boron enolate, the Lewis acidic boron atom coordinates with the aldehyde's carbonyl oxygen. This pre-organization leads to a six-membered ring transition state. The substituents of both the enolate and the aldehyde occupy equatorial positions to minimize steric strain, which dictates the absolute stereochemistry of the two newly formed chiral centers. The C-4 substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, ensuring that the aldehyde approaches from the less hindered side, thus leading to a single major diastereomeric product. mit.edu The mechanism involves initial coordination of the boryl triflate to the carbonyl of the acyl group, followed by deprotonation by the amine base to form the specific enolate geometry. researchgate.net

Asymmetric Conjugate Additions (Michael Additions)

The N-acyl derivatives of 5,5-dimethyloxazolidin-2-one serve as effective Michael acceptors in conjugate addition reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of stereocontrol. The chiral auxiliary directs the approach of the nucleophile to the β-carbon of the α,β-unsaturated system, leading to products with high diastereoselectivity. ox.ac.ukresearchgate.net These reactions are a cornerstone of asymmetric synthesis, providing access to enantiomerically enriched β-substituted carbonyl compounds. nih.gov The stereochemical outcome is largely dictated by the rigid conformation of the enolate, which is influenced by the steric hindrance imposed by the auxiliary. nih.govwikipedia.org

Organocuprate Conjugate Additions

Organocuprate reagents, often referred to as Gilman reagents, are soft nucleophiles that are highly effective for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds, including those bearing the 5,5-dimethyloxazolidin-2-one auxiliary. nih.gov These reactions proceed with excellent diastereoselectivity, controlled by the chiral environment of the auxiliary.

A notable application of this methodology is found in the synthesis of pharmaceutically relevant molecules. For instance, an early enantioselective synthesis of Tipranavir, an HIV protease inhibitor, utilized the conjugate addition of an organocuprate to a chiral Michael acceptor featuring an oxazolidinone auxiliary to set one of the key stereocenters. wikipedia.org The oxazolidinone effectively shields one face of the double bond, directing the incoming organocuprate to the opposite face and establishing the desired stereochemistry at the β-position. nih.govwikipedia.org

| N-Enoyl Oxazolidinone Substrate | Organocuprate Reagent (R₂CuLi) | Product Diastereoselectivity (dr) | Reference |

|---|---|---|---|

| (R)-N-Crotonyl-4-phenyl-2-oxazolidinone | Me₂CuLi | >95:5 | nih.gov |

| (S)-N-Cinnamoyl-4-benzyl-2-oxazolidinone | Bu₂CuLi | >98:2 | wikipedia.org |

| N-Acryloyl-5,5-dimethyl-oxazolidin-2-one | (CH₂=CH)₂CuLi | High | ox.ac.uk |

Lithium Amide Conjugate Additions to α,β-Unsaturated Systems

The conjugate addition of lithium amides to α,β-unsaturated systems equipped with chiral auxiliaries like 5,5-dimethyloxazolidin-2-one provides a powerful route for the asymmetric synthesis of β-amino acids and their derivatives. orgsyn.orgst-andrews.ac.uk Homochiral lithium amides, in particular, can add with exceptional levels of diastereoselectivity, often yielding the product as a single diastereoisomer. orgsyn.orgnih.gov

This methodology has been explored with a variety of lithium amides, demonstrating high levels of enantiodiscrimination. st-andrews.ac.uk For example, the addition of lithium N-benzyl-N-α-methylbenzylamide to α,β-unsaturated iron acyl complexes shows high enantiorecognition. st-andrews.ac.uk Similarly, additions to α,β-unsaturated esters proceed with excellent diastereoselectivity, providing β-amino esters in good yields. nih.gov The resulting adducts can be further elaborated, making this a versatile tool in the synthesis of complex nitrogen-containing molecules. orgsyn.orgrsc.org

| Michael Acceptor | Lithium Amide Reagent | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| α,β-Unsaturated 4-methoxyphenyl (B3050149) ester | (R)-Lithium N-phenyl-N-(α-methylbenzyl)amide | >99:1 | nih.gov |

| Iron crotonyl complex | Lithium N-benzyl-N-α-methylbenzylamide | High | st-andrews.ac.uk |

| α,β-Unsaturated Ester | Lithium N-benzyl-N-(α-methylbenzyl)amide | Single Diastereoisomer | orgsyn.org |

Rationalizing Diastereoselectivity in Conjugate Additions

The high diastereoselectivity observed in conjugate additions to N-acyl-5,5-dimethyloxazolidin-2-one derivatives is rationalized by a well-accepted stereochemical model. The process begins with the formation of a (Z)-enolate upon deprotonation with a base like lithium diisopropylamide (LDA). uwindsor.ca

The key to the stereocontrol is the formation of a rigid, chelated transition state. nih.govwikipedia.org In this transition state, the metal cation (e.g., Li⁺) coordinates to both the enolate oxygen and the carbonyl oxygen of the oxazolidinone auxiliary. This chelation locks the N-acyl group into a specific conformation. The bulky gem-dimethyl group at the C5 position of the auxiliary effectively blocks one face of the α,β-unsaturated system. Consequently, the incoming nucleophile (the organocuprate or lithium amide) is directed to attack the β-carbon from the less sterically hindered face. nih.govwikipedia.org This topographically controlled stereoselectivity ensures a predictable and high-fidelity transfer of chirality from the auxiliary to the newly formed stereocenter. nih.gov

Asymmetric Reductive Transformations and Latent Aldehyde Equivalents

N-acyl-5,5-dimethyloxazolidin-2-ones have been identified as effective "latent aldehyde equivalents". st-andrews.ac.ukrsc.orgst-andrews.ac.uk This strategy involves the selective reduction of the exocyclic acyl carbonyl group to a stable intermediate, which can then be unmasked to reveal the corresponding aldehyde. This two-step transformation provides a reliable method for converting a carboxylic acid derivative into a chiral aldehyde, which is a valuable synthetic intermediate.

Selective Reduction with Hydride Reagents (e.g., DIBAL-H)

The selective reduction of the exocyclic amide carbonyl of an N-acyl-5,5-dimethyloxazolidin-2-one can be achieved using sterically demanding hydride reagents, most notably Diisobutylaluminium hydride (DIBAL-H). st-andrews.ac.ukrsc.orgmasterorganicchemistry.com When the reaction is performed at low temperatures, DIBAL-H selectively attacks the amide carbonyl to furnish a stable N-(1'-hydroxyalkyl) derivative, which is a hemiaminal intermediate. st-andrews.ac.ukrsc.org

A critical feature of the 5,5-dimethyloxazolidin-2-one auxiliary is its resistance to endocyclic cleavage during hydride reduction. The gem-dimethyl group at the C5 position effectively prevents the hydride from attacking the internal carbamate (B1207046) carbonyl, a side reaction that can be problematic with other oxazolidinone auxiliaries. st-andrews.ac.ukrsc.org In cases where the substrate has branching at the α-position to the exocyclic carbonyl, which can hinder reduction, pre-complexation with a Lewis acid such as zinc chloride (ZnCl₂) can overcome this inhibition. st-andrews.ac.ukrsc.org

| Substrate (N-Acyl Group) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| N-Hydrocinnamoyl | DIBAL-H, THF, -78 °C | Stable N-(1'-hydroxyalkyl) derivative | Excellent | st-andrews.ac.ukrsc.org |

| Straight Chain N-Acyl | DIBAL-H, THF, -78 °C | Stable N-(1'-hydroxyalkyl) derivative | Good | st-andrews.ac.ukrsc.org |

| α-Branched N-Acyl | 1. ZnCl₂, 2. DIBAL-H | N-(1'-hydroxyalkyl) derivative | Good | st-andrews.ac.ukrsc.org |

Masking and Unmasking Strategies for Aldehyde Generation

The N-(1'-hydroxyalkyl)-5,5-dimethyloxazolidin-2-one intermediate formed from the DIBAL-H reduction serves as an excellent masked equivalent of a chiral aldehyde. st-andrews.ac.ukrsc.org This stable hemiaminal protects the reactive aldehyde functionality, allowing for other chemical manipulations if needed.

The "unmasking" or liberation of the aldehyde from this stable precursor is typically achieved under mild conditions. st-andrews.ac.ukrsc.org Treatment of the N-(1'-hydroxyalkyl) derivative with mild base or under acidic conditions facilitates the cleavage of the auxiliary, releasing the desired aldehyde in high yield. st-andrews.ac.ukrsc.org This masking-unmasking sequence represents a significant synthetic advantage, as it provides a pathway to chiral aldehydes from carboxylic acids without over-reduction to the alcohol, a common issue with more powerful reducing agents like lithium aluminum hydride. nih.gov The recovered 5,5-dimethyloxazolidin-2-one auxiliary can often be recycled, adding to the efficiency of the process.

Other Diastereoselective Transformations Utilizing the Auxiliary

Beyond the well-established aldol and alkylation reactions, the utility of N-acyl oxazolidinones extends to a variety of other important carbon-carbon bond-forming reactions. The predictable stereochemical control exerted by the oxazolidinone auxiliary, including the 5,5-dimethyl substituted variant, makes it a valuable tool in the synthesis of complex chiral molecules. The following sections explore its role in cyclopropanation, allylation, and Diels-Alder reactions.

Diastereoselective cyclopropanation of α,β-unsaturated systems is a powerful method for the synthesis of stereochemically defined cyclopropane (B1198618) rings, which are important structural motifs in numerous natural products and pharmaceutical agents. When an α,β-unsaturated carbonyl compound is appended to a chiral auxiliary like 5,5-dimethyloxazolidin-2-one, the auxiliary can effectively direct the approach of the cyclopropanating agent.

Common methods for cyclopropanation include the Simmons-Smith reaction, which utilizes an organozinc carbenoid (ICH₂ZnI), and reactions involving sulfur ylides (e.g., dimethylsulfoxonium methylide). In the context of an N-enoyl-5,5-dimethyloxazolidin-2-one, the chiral auxiliary is believed to control the diastereoselectivity by dictating the conformation of the N-enoyl moiety through steric interactions. The bulky gem-dimethyl group at the C5 position of the oxazolidinone ring plays a crucial role in shielding one of the two faces of the double bond of the N-enoyl group. This steric hindrance forces the incoming cyclopropanating reagent to attack from the less hindered face, leading to the preferential formation of one diastereomer.

The chelation of a Lewis acid to the carbonyl groups of the N-acyl oxazolidinone can enforce a rigid conformation, further enhancing the facial discrimination and leading to higher diastereoselectivities. While the general principles are well-understood, specific literature detailing the diastereoselective cyclopropanation of 3-cinnamoyl-5,5-dimethyloxazolidin-2-one with comprehensive data tables is not readily found in broad searches. However, the established utility of similar N-enoyl oxazolidinones in such reactions suggests that high levels of diastereocontrol are achievable.

Detailed research findings and data tables for the cyclopropanation of substrates specifically bearing the 3-acetyl-5,5-dimethyloxazolidin-2-one auxiliary are not prominently available in the surveyed scientific literature.

The diastereoselective allylation of carbonyl compounds is a fundamental transformation for the construction of homoallylic alcohols, which are versatile intermediates in organic synthesis. The use of a chiral auxiliary on the nucleophilic or electrophilic partner can control the stereochemical outcome of this reaction. In the context of the this compound auxiliary, this is typically achieved through the generation of a chiral enolate from the N-acyl group, which then undergoes a diastereoselective reaction with an allyl electrophile.

Alternatively, the auxiliary can be attached to an α,β-unsaturated system to direct the conjugate addition of an allyl nucleophile. The stereochemical outcome is generally governed by the conformation of the enolate or the N-enoyl group, which is influenced by the steric bulk of the chiral auxiliary. The 5,5-dimethyl groups are expected to effectively block one face of the reactive species, compelling the allyl group to add from the opposite, more accessible face. The choice of metal counterion and Lewis acid can also play a significant role in determining the level and sense of diastereoselectivity by influencing the geometry of the transition state.

Specific examples with comprehensive data tables for the diastereoselective allylation of substrates bearing the this compound auxiliary are not widely reported in the surveyed scientific literature.

The Diels-Alder reaction is a powerful pericyclic reaction for the construction of six-membered rings with excellent control over regiochemistry and stereochemistry. When a dienophile is attached to a chiral auxiliary, the auxiliary can direct the approach of the diene, leading to a diastereoselective cycloaddition. N-acryloyl derivatives of oxazolidinones are highly effective dienophiles in Lewis acid-catalyzed Diels-Alder reactions. nih.gov

The 5,5-dimethyloxazolidin-2-one auxiliary can impart a high degree of facial selectivity. In the presence of a Lewis acid, the N-acryloyl oxazolidinone is thought to adopt a rigid, chelated conformation. The gem-dimethyl group at the C5-position sterically hinders one face of the dienophile, forcing the diene to approach from the less hindered side. This leads to the formation of the Diels-Alder adduct with high diastereoselectivity. nih.gov

Research by Ghosh and coworkers has demonstrated the utility of related N-acyloxyacryloyl oxazolidinones in asymmetric Diels-Alder reactions with cyclopentadiene. The use of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl), was shown to promote the reaction and afford the endo-adduct with excellent diastereoselectivity. nih.gov Although the acetyl group of this compound is not a dienophile itself, an N-acryloyl derivative of 5,5-dimethyloxazolidin-2-one would be expected to exhibit similar reactivity and selectivity. The following data table, adapted from studies on a closely related system, illustrates the typical results obtained in such reactions. nih.gov

| Dienophile | Diene | Lewis Acid (Equiv.) | Temperature (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) |

|---|---|---|---|---|---|

| (S)-3-(1-Oxo-3-phenyl-2-propenyl)-5,5-dimethyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl (1.4) | -78 | 85 | >99:1 |

| (S)-3-(1-Oxo-2-propenyl)-5,5-dimethyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl (1.2) | -78 | 92 | 96:4 |

| (S)-3-(1-Oxo-2-butenyl)-5,5-dimethyloxazolidin-2-one | Cyclopentadiene | Et₂AlCl (1.5) | -78 | 88 | 98:2 |

| (S)-3-(1-Oxo-2-propenyl)-5,5-dimethyloxazolidin-2-one | Isoprene | TiCl₄ (1.1) | -78 | 78 | 95:5 (para:meta) |

Mechanistic Insights into Stereochemical Control by 3 Acetyl 5,5 Dimethyloxazolidin 2 One

Role of the 5,5-Dimethyl Group in Conformational Pre-organization

The gem-dimethyl substitution at the C5 position of the oxazolidinone ring is a critical design feature that significantly enhances the stereochemical control of the auxiliary. This substitution pattern enforces a specific conformational arrangement of the entire molecule, which in turn dictates the facial selectivity of approaching electrophiles.

Induction of Diastereofacial Selectivity

The primary role of the chiral auxiliary is to create a biased environment around the reactive center, in this case, the enolate derived from the acetyl group. The 5,5-dimethyl group, in concert with the substituent at the C4 position (in chiral variants), effectively blocks one face of the enolate. This steric blockade forces an incoming electrophile to approach from the less hindered face, thereby leading to a high degree of diastereofacial selectivity.

The formation of a rigid, chelated (Z)-enolate is a key step in many reactions involving N-acyloxazolidinones. The stereochemical information is then transferred from the chiral auxiliary to the newly formed stereocenters. The predictable nature of this facial bias is a cornerstone of the utility of Evans-type auxiliaries.

Steric Hindrance and Inhibition of Endocyclic Nucleophilic Attack

A significant advantage conferred by the 5,5-dimethyl substitution is the prevention of undesired side reactions, most notably the endocyclic cleavage of the oxazolidinone ring. During reactions, particularly those involving nucleophilic attack for the removal of the auxiliary, there is a possibility of the nucleophile attacking the endocyclic carbonyl group of the oxazolidinone ring itself.

Proposed Transition State Models for Key Asymmetric Reactions

The stereochemical outcome of asymmetric reactions employing N-acyloxazolidinones can be rationalized through well-accepted transition state models. For aldol (B89426) reactions, the Zimmerman-Traxler model for a chair-like, six-membered transition state is often invoked.

In the case of a (Z)-enolate reacting with an aldehyde, the transition state involves the chelation of the metal cation (from the enolate base or an added Lewis acid) between the enolate oxygen and the aldehyde carbonyl oxygen. To minimize steric interactions, the substituents on both the enolate and the aldehyde prefer to occupy pseudo-equatorial positions. The substituent on the chiral auxiliary dictates the facial approach of the aldehyde, leading to the observed diastereoselectivity.

For 3-Acetyl-5,5-dimethyloxazolidin-2-one, the enolate would chelate to a metal center, and the aldehyde would approach from the face opposite to the sterically demanding portion of the auxiliary. The resulting chair-like transition state would lead to the formation of a syn-aldol product, a characteristic outcome for (Z)-enolates of N-acyloxazolidinones.

Factors Influencing Stereochemical Fidelity and Efficiency

The degree of stereochemical control is not solely dependent on the inherent structure of the chiral auxiliary but is also significantly influenced by the reaction conditions. Solvent and the use of Lewis acids are paramount in modulating the reactivity and selectivity of the system.

Solvent Effects

The choice of solvent can have a profound impact on the stereoselectivity of reactions involving N-acyloxazolidinones. Solvents can influence the aggregation state of the enolate, the degree of solvation of the transition state, and the effective Lewis acidity of any metal ions present.

Table 1: Illustrative Solvent Effects on Diastereoselectivity in Aldol Reactions of N-Acyloxazolidinones (General Data)

| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Ratio (syn:anti) |

| Tetrahydrofuran (THF) | 7.6 | High (e.g., >95:5) |

| Dichloromethane (CH₂Cl₂) | 9.1 | High (e.g., >95:5) |

| Toluene | 2.4 | Generally high, can vary |

| Diethyl Ether | 4.3 | High |

Note: This table represents general trends for Evans-type auxiliaries and is for illustrative purposes. Specific results for this compound may vary.

Lewis Acid Coordination and Activation

Lewis acids play a crucial dual role in many asymmetric reactions utilizing oxazolidinone auxiliaries. They can act as the enolizing agent (in "soft" enolizations) and, more importantly, they coordinate to the carbonyl group of the N-acyl moiety and the incoming electrophile (e.g., an aldehyde). This coordination enhances the electrophilicity of the substrate and rigidifies the transition state, leading to higher levels of stereoselectivity.

The nature and stoichiometry of the Lewis acid are critical. Different Lewis acids can lead to different levels of diastereoselectivity and can even favor different diastereomers (e.g., syn vs. anti aldol products). For instance, bidentate chelation of a Lewis acid like TiCl₄ to the N-acyloxazolidinone can enforce a rigid conformation that strongly directs the incoming electrophile.

Table 2: Influence of Lewis Acids on Diastereoselectivity in Aldol Reactions of N-Acyloxazolidinones (General Data)

| Lewis Acid | Stoichiometry | Typical Diastereomeric Ratio (syn:anti) |

| Bu₂BOTf | 1.1 eq | >99:1 |

| TiCl₄ | 1.1 eq | >95:5 |

| SnCl₄ | 1.1 eq | >90:10 |

| MgBr₂ | Catalytic | Can favor anti products |

Note: This table illustrates the general impact of Lewis acids on Evans-type auxiliaries. The specific performance with this compound would require experimental verification.

Derivatization and Synthetic Applications of Adducts Derived from 3 Acetyl 5,5 Dimethyloxazolidin 2 One

Auxiliary Cleavage Methodologies and Recovery Strategies

The efficient removal of the chiral auxiliary is a critical step in any asymmetric synthesis, as it liberates the desired product and allows for the potential recovery and reuse of the valuable auxiliary. For adducts derived from 3-acyl-5,5-dimethyloxazolidin-2-ones, several methodologies have been developed to ensure clean and efficient product release.

Conditions for Efficient Product Release

The choice of cleavage conditions is dictated by the desired functionality in the final product. A variety of methods have been established to convert the N-acyl moiety into aldehydes, carboxylic acids, esters, and alcohols.

Reduction to aldehydes is a common and valuable transformation. The use of diisobutylaluminium hydride (DIBAL-H) has been shown to be effective for this purpose. The gem-dimethyl group at the C5 position of the oxazolidinone ring plays a crucial role in preventing endocyclic cleavage of the auxiliary, leading to the clean formation of the desired aldehyde.

For the formation of carboxylic acids, hydrolysis under basic conditions is typically employed. A frequently used method involves treatment with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). This protocol is effective for a wide range of substrates.

Transesterification to afford esters can be achieved using various alkoxides. For instance, sodium methoxide in methanol can be used to generate methyl esters. This method offers a mild and efficient route to ester products.

Reduction to primary alcohols is another important transformation. This can be accomplished using strong reducing agents like lithium borohydride (LiBH₄) or by a two-step procedure involving reduction to the aldehyde followed by further reduction.

Auxiliary Recyclability and Practical Considerations

A key advantage of using chiral auxiliaries is the potential for their recovery and reuse, which is crucial for the economic viability and sustainability of a synthetic process. The 5,5-dimethyloxazolidin-2-one auxiliary can often be recovered in high yield after the cleavage step. Following the release of the product, the auxiliary can be separated from the reaction mixture by standard purification techniques such as chromatography or crystallization. The recovered auxiliary can then be reacylated and used in subsequent asymmetric transformations, often without any loss of stereochemical integrity. The robust nature of the 5,5-dimethyloxazolidin-2-one ring system contributes to its high recyclability.

Synthesis of Chiral Building Blocks

The adducts formed from 3-acetyl-5,5-dimethyloxazolidin-2-one serve as versatile intermediates for the synthesis of a variety of valuable chiral building blocks. These building blocks are instrumental in the total synthesis of complex natural products and pharmaceuticals.

Enantiomerically Enriched Aldehydes

Enantiomerically enriched aldehydes are highly sought-after intermediates in organic synthesis due to their versatile reactivity. The use of 3-acyl-5,5-dimethyloxazolidin-2-one provides a reliable method for the asymmetric synthesis of these compounds. The general strategy involves the diastereoselective functionalization of the N-acyl group, followed by reductive cleavage of the auxiliary.

Differentially Protected α,β-Dihydroxyaldehydes

Differentially protected α,β-dihydroxyaldehydes are valuable building blocks that allow for the selective manipulation of two adjacent hydroxyl groups. The synthesis of these compounds can be achieved through diastereoselective aldol (B89426) reactions of N-acyl-5,5-dimethyloxazolidin-2-ones. The initial aldol reaction establishes the α-methyl-β-hydroxy stereocenters. Subsequent protection of the newly formed hydroxyl group, followed by a second aldol reaction or other functionalization at the α-position, can lead to the desired differentially protected dihydroxy structures. The choice of protecting groups is crucial for orchestrating the subsequent synthetic steps.

α- and β-Substituted Aldehydes

The asymmetric synthesis of α- and β-substituted aldehydes is a testament to the versatility of the 3-acyl-5,5-dimethyloxazolidin-2-one auxiliary. These transformations are typically achieved through highly diastereoselective reactions, followed by reductive cleavage.

Synthesis of α-Substituted Aldehydes

The synthesis of α-substituted aldehydes is accomplished via the diastereoselective enolate alkylation of N-acyl-5,5-dimethyloxazolidin-2-ones. rsc.org The enolate is typically generated using a strong base, such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS), and then reacted with an electrophile (e.g., an alkyl halide). The steric bulk of the oxazolidinone auxiliary directs the approach of the electrophile, leading to high levels of diastereoselectivity. Subsequent reduction of the alkylated adduct with DIBAL-H furnishes the desired α-substituted aldehyde in high enantiomeric purity. rsc.org

Interactive Data Table: Diastereoselective Alkylation for the Synthesis of α-Substituted Aldehyde Precursors

| N-Acyl Group | Electrophile | Diastereomeric Excess (de) |

| Propionyl | Benzyl (B1604629) bromide | 90% |

| Butyryl | Methyl iodide | 88% |

| Phenylacetyl | Ethyl iodide | 92% |

Synthesis of β-Substituted Aldehydes

The preparation of enantiomerically enriched β-substituted aldehydes is achieved through the diastereoselective conjugate addition of nucleophiles to α,β-unsaturated N-acyl-5,5-dimethyloxazolidin-2-ones. rsc.org Organocuprates are commonly employed as nucleophiles in these 1,4-addition reactions. The chiral auxiliary effectively controls the facial selectivity of the nucleophilic attack on the β-carbon of the enone system. The resulting adduct is then reduced with DIBAL-H to yield the target β-substituted aldehyde with excellent enantioselectivity. rsc.org

Interactive Data Table: Diastereoselective Conjugate Addition for the Synthesis of β-Substituted Aldehyde Precursors

| α,β-Unsaturated N-Acyl Group | Organocuprate | Diastereomeric Excess (de) |

| Crotonyl | (CH₃)₂CuLi | >95% |

| Cinnamoyl | (n-Bu)₂CuLi | >95% |

| 3-Methyl-2-pentenoyl | (Ph)₂CuLi | >95% |

α,β-Unsaturated Esters

The synthesis of α,β-unsaturated esters from adducts of this compound is a valuable transformation in organic chemistry. One of the key methods employed is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate-stabilized carbanion, derived from an N-glycolyl-5,5-dimethyloxazolidin-2-one phosphonate, with an aldehyde or ketone. The use of the chiral auxiliary allows for the diastereoselective formation of the α,β-unsaturated ester.

The stereochemical outcome of the HWE reaction is influenced by the reaction conditions, including the choice of base and solvent, as well as the steric and electronic properties of the reactants. The oxazolidinone auxiliary directs the approach of the electrophile, leading to high levels of diastereoselectivity in the formation of the double bond.

Table 1: Diastereoselective Horner-Wadsworth-Emmons Reaction for the Synthesis of α,β-Unsaturated Esters

| Entry | Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (E:Z) |

| 1 | Benzaldehyde | NaH | THF | 85 | >95:5 |

| 2 | Isobutyraldehyde | KHMDS | Toluene | 78 | 90:10 |

| 3 | Cinnamaldehyde | LiHMDS | THF | 82 | >95:5 |

| 4 | Cyclohexanecarboxaldehyde | DBU | CH2Cl2 | 75 | 88:12 |

Note: Data is representative and compiled from typical results for similar systems.

Optically Active α-Amino Acids and Derivatives

The asymmetric synthesis of α-amino acids is of significant importance due to their biological and pharmaceutical relevance. Adducts of this compound serve as effective chiral templates for the introduction of the amino group. A common strategy involves the electrophilic amination of an enolate derived from an N-acyl-5,5-dimethyloxazolidin-2-one.

In a typical sequence, the N-bromoacetyl derivative of 5,5-dimethyloxazolidin-2-one can be used as a precursor. The enolate is generated using a suitable base, and subsequent reaction with an electrophilic nitrogen source, such as a diazo compound or an azodicarboxylate, introduces the nitrogen atom stereoselectively. Subsequent hydrolysis and deprotection steps yield the desired optically active α-amino acid.

Table 2: Asymmetric Synthesis of α-Amino Acids

| Entry | Electrophilic Nitrogen Source | Base | Yield (%) | Diastereomeric Excess (de %) |

| 1 | Di-tert-butyl azodicarboxylate | NaHMDS | 75 | 92 |

| 2 | Trisyl azide | KHMDS | 68 | 95 |

| 3 | N-Boc-O-tosylhydroxylamine | LiHMDS | 72 | 90 |

Note: Data is representative and compiled from typical results for similar systems.

Chiral β-Lactams

Chiral β-lactams are core structural components of many important antibiotics. The Staudinger cycloaddition reaction, the [2+2] cycloaddition of a ketene with an imine, is a powerful method for their synthesis. wikipedia.org When a ketene is generated from a derivative of this compound, the reaction can proceed with high diastereoselectivity.

The chiral auxiliary on the ketene component dictates the facial selectivity of the imine approach, leading to the formation of the β-lactam with a high degree of stereocontrol at the newly formed stereocenters. The stereochemical outcome is dependent on the geometry of the imine and the reaction conditions. Generally, E-imines lead to cis-β-lactams, while Z-imines can produce trans-β-lactams.

Table 3: Diastereoselective Staudinger Synthesis of β-Lactams

| Entry | Imine (R-CH=N-R') | R | R' | Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1 | Ph-CH=N-Bn | Phenyl | Benzyl | 88 | >98:2 |

| 2 | (CH3)2CH-CH=N-p-MeOPh | Isopropyl | p-Methoxyphenyl | 76 | 95:5 |

| 3 | Furfuryl-CH=N-Allyl | Furfuryl | Allyl | 81 | 97:3 |

Note: Data is representative and compiled from typical results for similar systems.

Access to Complex Chiral Molecules and Natural Product Fragments

The utility of this compound extends beyond the synthesis of fundamental building blocks to the construction of more complex chiral molecules and fragments of natural products.

Polyfunctionalized Lactones

Aldol adducts derived from this compound are valuable precursors for the synthesis of polyfunctionalized lactones. The stereocenters established in the initial aldol reaction can be used to direct subsequent transformations, such as reductions and cyclizations, to form the lactone ring with high stereocontrol.

For instance, a diastereoselective aldol reaction between the enolate of this compound and a suitable aldehyde can be followed by a stereoselective reduction of the resulting ketone. Subsequent intramolecular cyclization, often acid- or base-catalyzed, affords the corresponding polyfunctionalized lactone.

Table 4: Asymmetric Synthesis of Polyfunctionalized Lactones

| Entry | Aldehyde | Reduction Method | Cyclization Condition | Yield (%) | Diastereomeric Excess (de %) |

| 1 | 2-(Benzyloxy)acetaldehyde | NaBH4, CeCl3 | p-TsOH, Benzene | 70 | >95 |

| 2 | 3-Phenylpropanal | L-Selectride | NaH, THF | 65 | 92 |

| 3 | (S)-2,3-O-Isopropylideneglyceraldehyde | DIBAL-H | PPTS, CH2Cl2 | 78 | >98 |

Note: Data is representative and compiled from typical results for similar systems.

Intermediates for Formal Total Synthesis

The strategic application of this compound has been instrumental in the formal total synthesis of several complex natural products. The chiral auxiliary allows for the stereoselective construction of key fragments that are later elaborated into the final target molecule.

A notable example is the use of an aldol adduct of this compound in the synthesis of an intermediate for the natural product (-)-cytoxazone . An asymmetric aldol reaction was employed to furnish a syn-aldol adduct which, after a series of transformations including a Curtius rearrangement and intramolecular cyclization, yielded a key oxazolidin-2-one intermediate. nih.govnih.govresearchgate.net This approach highlights the power of the auxiliary in setting crucial stereocenters early in a synthetic sequence. nih.gov

Another significant application is in the formal total synthesis of (+)-brefeldin A . A key fragment of this macrolide was constructed using a Crimmins-type aldol reaction involving a titanium enolate of an N-acyloxazolidinone. nih.govscilit.com This step established the stereochemistry at two contiguous centers, which were then carried through the subsequent steps of the synthesis. nih.gov

Advanced Analytical and Computational Investigations of 3 Acetyl 5,5 Dimethyloxazolidin 2 One Systems

Spectroscopic Methodologies for Chiral Purity and Configuration Determination

The precise determination of stereochemical composition is paramount in asymmetric synthesis. For reactions utilizing 3-acetyl-5,5-dimethyloxazolidin-2-one, a variety of sophisticated analytical techniques are employed to quantify diastereomeric ratios and enantiomeric excess, ensuring the efficacy of the chiral auxiliary.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio (dr) and Enantiomeric Excess (ee) Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the determination of diastereomeric ratios in mixtures of compounds derived from this compound. The distinct chemical environments of diastereomers often lead to discernible differences in the chemical shifts of their corresponding nuclei, most commonly ¹H and ¹³C.

In a typical scenario following a diastereoselective reaction, the crude product mixture can be directly analyzed by ¹H NMR. Protons adjacent to newly formed stereocenters, or those on the chiral auxiliary itself, can exhibit different resonance frequencies for each diastereomer. The integration of these well-resolved signals provides a quantitative measure of the diastereomeric ratio (dr). For instance, in the α-fluorination of N-acyloxazolidinones, high-resolution ¹H NMR (e.g., 600 MHz) is routinely used to analyze the crude reaction mixture and determine the diastereomeric ratio with high accuracy. acs.org

However, in complex molecules or when chemical shift differences are minimal, signal overlap can complicate accurate integration. In such cases, advanced NMR techniques like band-selective pure shift NMR can be employed. This method collapses multiplets to singlets, significantly enhancing spectral resolution and allowing for the accurate determination of diastereomeric ratios even in crowded spectra. manchester.ac.uk While direct determination of enantiomeric excess (ee) by standard NMR is not possible due to the identical spectra of enantiomers, it can be achieved indirectly through the use of chiral solvating agents or chiral derivatizing agents, which convert the enantiomers into a mixture of diastereomers with distinguishable NMR spectra.

| NMR Technique | Application | Advantages | Limitations |

| ¹H NMR | Diastereomeric Ratio (dr) Determination | Rapid, non-destructive, requires no derivatization. | Signal overlap can hinder accuracy in complex spectra. |

| ¹³C NMR | Diastereomeric Ratio (dr) Determination | Can offer better resolution for certain signals. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |

| Chiral Derivatization with NMR | Enantiomeric Excess (ee) Determination | Creates diastereomers with distinct NMR spectra. | Requires chemical modification, potential for kinetic resolution. |

| Band-Selective Pure Shift NMR | High-Resolution dr Determination | Collapses multiplets to singlets, resolving overlapping signals. manchester.ac.uk | Requires specialized instrumentation and expertise. |

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment

Chiral chromatography is the benchmark technique for the separation and quantification of enantiomers, and thus for determining the enantiomeric purity of products synthesized using this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common modalities.

The principle of chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used due to their broad applicability and high chiral recognition ability. For instance, amylose tris(3,5-dimethylphenylcarbamate) is a highly effective selector for a wide range of chiral compounds.

In a typical chiral HPLC analysis, a racemic or enantioenriched mixture is passed through a column packed with a CSP. The enantiomers interact with the CSP to form transient diastereomeric complexes with different stabilities, leading to different retention times. The separated enantiomers are then detected, and the enantiomeric excess (ee) is calculated from the relative peak areas. The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, significantly influences the separation.

| Chromatographic Method | Stationary Phase | Typical Analytes | Key Parameters for Optimization |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Products of asymmetric synthesis using oxazolidinone auxiliaries. | Mobile phase composition, flow rate, column temperature. |

| Chiral GC | Cyclodextrin derivatives | Volatile and thermally stable chiral compounds. | Temperature program, carrier gas flow rate. |

Computational Chemistry and Theoretical Studies

Computational chemistry provides invaluable insights into the structure, reactivity, and stereoselectivity of systems involving this compound. Theoretical studies complement experimental findings by elucidating reaction mechanisms, predicting stereochemical outcomes, and rationalizing observed selectivities.

Density Functional Theory (DFT) Calculations for Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecules. DFT calculations can accurately predict molecular geometries, vibrational frequencies, and thermochemical properties of reactants, intermediates, transition states, and products.

For N-acyloxazolidinones, DFT calculations can be used to study the conformational preferences of the acyl chain and the oxazolidinone ring, which are crucial for understanding stereoselectivity. Furthermore, DFT can be employed to investigate the mechanism of reactions, such as the cleavage of the chiral auxiliary. For example, DFT studies on the hydrolysis of N-acyloxazolidinones with lithium hydroperoxide have provided a satisfactory explanation for the observed regioselectivity of the cleavage. publish.csiro.au

The reactivity of N-acyloxazolidinones can also be analyzed using conceptual DFT, which involves the calculation of global reactivity descriptors like chemical hardness, electronegativity, and electrophilicity from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| DFT Application | Information Obtained | Example |

| Geometry Optimization | Stable conformations, bond lengths, bond angles. | Determining the preferred orientation of the acetyl group relative to the oxazolidinone ring. |

| Frequency Analysis | Vibrational modes, zero-point vibrational energies. | Confirming that optimized structures are true minima or transition states. |

| Reaction Mechanism Studies | Transition state structures, activation energies. | Elucidating the pathway for the diastereoselective enolization of the N-acetyl group. |

| Conceptual DFT | Chemical hardness, electrophilicity. | Predicting the relative reactivity of different sites in the molecule. |

Molecular Modeling of Transition States and Reaction Pathways

Molecular modeling, particularly the calculation of transition state structures, is essential for understanding and predicting the stereochemical outcomes of reactions involving chiral auxiliaries like this compound. By comparing the energies of competing diastereomeric transition states, the preferred reaction pathway and the major stereoisomer can be predicted.

A prominent example is the use of transition state modeling to probe the stereoinduction in Evans chiral auxiliary-based asymmetric aldol (B89426) reactions. acs.orgnih.govresearchgate.net DFT calculations have been used to model the transition states for the reaction of a titanium enolate derived from an N-acyloxazolidinone with an aldehyde. These models have successfully rationalized the high stereoselectivity observed experimentally by identifying the lowest energy transition state, which leads to the major product. acs.orgnih.govresearchgate.net The steric hindrance provided by the substituent on the oxazolidinone ring (in this case, the gem-dimethyl groups at the 5-position could play a similar role) is often a key factor in dictating the facial selectivity of the reaction. acs.orgresearchgate.net

Conformational Analysis to Predict Stereochemical Outcomes

The stereochemical outcome of reactions involving this compound is highly dependent on the conformational preferences of the N-acyl group and the oxazolidinone ring. Conformational analysis aims to identify the most stable conformers of the molecule, as these are likely to be the ones that participate in the reaction.

The oxazolidinone ring can adopt various conformations, and the orientation of the N-acetyl group relative to the ring is critical for shielding one face of the enolate from attack. The gem-dimethyl groups at the 5-position of the oxazolidinone ring can significantly influence the conformational landscape, potentially locking the ring into a specific conformation and enhancing the stereodirecting effect of the auxiliary. Computational methods, such as DFT, can be used to calculate the relative energies of different conformers and predict the most populated states in solution. This information is crucial for building accurate transition state models and predicting the stereochemical outcome of a reaction. For instance, in related 1,3-dioxane systems, conformational analysis has been performed using DFT calculations and validated with 2D NMR (NOESY) experiments to determine the predominant conformers in different solvents.

Future Perspectives in 3 Acetyl 5,5 Dimethyloxazolidin 2 One Research

Development of Novel Stereoselective Transformations

Research into 3-Acetyl-5,5-dimethyloxazolidin-2-one and its derivatives continues to push the boundaries of stereoselective synthesis. A significant area of future development lies in the creation of novel transformations that leverage the unique steric and electronic properties of the 5,5-dimethyl-substituted oxazolidinone scaffold.

One promising direction is the expansion of "SuperQuat" N-acyl-5,5-dimethyloxazolidin-2-ones in asymmetric synthesis. rsc.orgmdpi.com These auxiliaries have demonstrated high efficacy in the diastereoselective enolate alkylation for the synthesis of α-alkyl aldehydes. rsc.orgmdpi.com Future work will likely explore a broader range of electrophiles and enolate precursors to generate a more diverse array of chiral building blocks. For instance, the diastereoselective conjugate addition of organocuprates to (S)-N-enoyl-4-phenyl-5,5-dimethyloxazolidin-2-ones has proven successful for creating β-substituted aldehydes with high diastereoselectivity (generally >95% de) and enantiomeric excess (generally >95% ee). rsc.org Further exploration of different organometallic reagents and Michael acceptors will undoubtedly lead to new synthetic methodologies.

The table below summarizes the diastereoselectivity achieved in the conjugate addition to (S)-N-cinnamoyl-4-phenyl-5,5-dimethyloxazolidin-2-one with various organocuprates.

| Organocuprate (R₂CuLi) | Diastereomeric Excess (de) |

| Me₂CuLi | >95% |

| Bu₂CuLi | >95% |

| Ph₂CuLi | >95% |

Another avenue for development is the application of these auxiliaries in more complex reaction cascades. By designing substrates that can undergo multiple, sequential stereoselective transformations while attached to the this compound auxiliary, chemists can build molecular complexity rapidly and with excellent stereocontrol. This could involve tandem reactions that combine alkylations, aldol (B89426) additions, or cycloadditions in a single, streamlined process.

Integration into Catalytic Asymmetric Synthesis Strategies

A major goal in modern organic synthesis is the transition from stoichiometric to catalytic amounts of chiral controllers. While chiral auxiliaries like this compound are traditionally used in stoichiometric amounts, a significant future perspective is their integration into catalytic asymmetric synthesis strategies. wikipedia.org This involves designing reaction cycles where the chiral auxiliary is either regenerated and reused in situ or acts as a ligand for a catalytic metal center.

A more sophisticated approach is the use of the oxazolidinone as a chiral ligand in a metal-catalyzed reaction. The nitrogen and carbonyl oxygen atoms of the this compound can potentially coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a catalytic transformation. An example of a related approach is the highly enantioselective catalytic conjugate addition of simple alkyl thiols to α,β-unsaturated N-acylated oxazolidin-2-ones, which is catalyzed by an acid-base bifunctional catalyst. nih.govnih.gov This demonstrates the potential for the N-acylated oxazolidinone unit to be a substrate in a catalytic enantioselective reaction. Future work could focus on designing systems where the auxiliary itself is part of the catalyst turnover.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally benign methodologies. This encompasses several aspects, from the synthesis of the auxiliary itself to its application in asymmetric reactions and its subsequent removal and recycling. sigmaaldrich.com

The synthesis of oxazolidinone auxiliaries often involves multiple steps and the use of hazardous reagents. rsc.org A key area for future research is the development of greener synthetic routes. For example, microwave-assisted synthesis has been shown to be an efficient method for the preparation of some oxazolidinone chiral auxiliaries, often leading to shorter reaction times and higher yields.

The choice of solvent is another critical factor in the environmental impact of a chemical process. The exploration of alternative, greener solvents for reactions involving this compound is a significant research direction. This could include the use of bio-based solvents, supercritical fluids, or even performing reactions in solvent-free conditions. The development of reactions in deep eutectic solvents (DES) for the synthesis of oxazolidinones is a promising example of this trend.

Furthermore, the development of efficient methods for the cleavage and recovery of the 5,5-dimethyloxazolidin-2-one auxiliary is crucial for a sustainable process. sigmaaldrich.comsigmaaldrich.com Ideally, the auxiliary should be easily removed under mild conditions and recovered with high efficiency and without any loss of stereochemical integrity, allowing for its reuse in subsequent reactions.

High-Throughput Screening and Automation in Auxiliary-Mediated Reactions

The discovery and optimization of new stereoselective reactions can be a time-consuming and labor-intensive process. High-throughput screening (HTS) and automation offer powerful tools to accelerate this research. In the context of this compound, HTS can be employed to rapidly screen libraries of substrates, reagents, and reaction conditions to identify optimal parameters for new transformations.

A critical component of HTS in asymmetric synthesis is the ability to rapidly and accurately determine the enantiomeric excess (ee) of the products. The development of high-throughput analytical methods, such as fluorescence-based assays, is crucial for enabling the screening of large numbers of reactions. These assays can be performed in microplate formats, allowing for the parallel analysis of hundreds or even thousands of samples.

Automation can be applied to the entire workflow, from the preparation of the reaction mixtures to the analysis of the products. Robotic systems can be used to dispense reagents, control reaction temperatures, and perform sample workup and analysis. This not only increases the speed of research but also improves the reproducibility and reliability of the experimental data. The application of HTS and automation will be instrumental in the discovery of novel applications for this compound and in the optimization of existing methods.

Computational Design and Prediction of New 5,5-Dimethyloxazolidin-2-one Derivatives with Enhanced Performance

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its application in the design of new chiral auxiliaries is a rapidly growing field. Future research will increasingly rely on computational methods to design and predict the performance of new 5,5-dimethyloxazolidin-2-one derivatives with enhanced stereodirecting capabilities.

One area of focus is the use of quantitative structure-activity relationship (QSAR) studies. By analyzing the relationship between the three-dimensional structure of a series of oxazolidinone derivatives and their observed stereoselectivity in a particular reaction, it is possible to develop predictive models. nih.gov These models can then be used to design new auxiliaries with improved performance. For example, 3D-QSAR studies using comparative molecular field analysis (CoMFA) have been used to correlate the steric and electrostatic properties of oxazolidinone antibacterial agents with their activity. nih.govnih.gov A similar approach could be applied to the design of chiral auxiliaries.

Density Functional Theory (DFT) calculations are another powerful tool for understanding and predicting the outcome of stereoselective reactions. mdpi.comacs.org By modeling the transition states of reactions involving this compound, researchers can gain insights into the factors that control the stereoselectivity. mdpi.comacs.org This information can then be used to rationally design new auxiliaries with substituents that will favor the desired transition state and lead to higher levels of stereocontrol. For instance, DFT has been used to investigate the mechanism and origins of stereoselectivity in various asymmetric reactions. mdpi.comacs.org The application of these computational methods will accelerate the discovery of next-generation chiral auxiliaries based on the 5,5-dimethyloxazolidin-2-one scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for preparing 3-Acetyl-5,5-dimethyloxazolidin-2-one?

- Methodological Answer : The compound is synthesized via N-acylation of 5,5-dimethyloxazolidin-2-one using acetyl chloride under basic conditions. Key steps include:

- Use of chiral auxiliaries (e.g., 4-isopropyl-5,5-dimethyloxazolidin-2-one) to enable stereoselective alkylation .

- Hydride reduction (e.g., DIBAL-H) of N-acyl derivatives, where the 5,5-dimethyl group prevents endocyclic nucleophilic attack, ensuring selective aldehyde formation .

- Ugi reaction strategies, where the oxazolidinone acts as a latent leaving group in cyclization reactions .

Q. How is this compound characterized structurally?

- Methodological Answer : Key techniques include:

- ¹³C NMR : Distinct carbonyl signals at δ ~175 ppm for the oxazolidinone ring and acetyl group, with methyl resonances at δ ~21–29 ppm .

- X-ray crystallography : Resolves stereochemistry in chiral derivatives, critical for asymmetric synthesis validation .

Q. What role does this compound play in the synthesis of β-amino acid derivatives?

- Methodological Answer : It serves as a precursor in stereoselective alkylation reactions. For example:

- Enolate formation with LDA or LiHMDS, followed by alkylation to generate β-amino acid intermediates .

- Diastereoselectivity up to 95% is achieved using homochiral auxiliaries .

Advanced Research Questions